2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride” belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Synthesis Analysis
The synthesis of similar compounds has been carried out using diverse spectroscopic techniques such as FT-IR, ESI-MS, 1 H NMR and 13 C NMR . These techniques can easily identify their main spectral features .Molecular Structure Analysis
The molecular structure of this compound can be elucidated using spectroscopic techniques. The compound has a molecular formula of C27H31ClN4O4S2 and a molecular weight of 575.14.Chemical Reactions Analysis
The compound belongs to the class of organic compounds known as benzanilides . These compounds are aromatic and contain an anilide group in which the carboxamide group is substituted with a benzene ring .Physical and Chemical Properties Analysis
The compound is a stable yellow solid with a well-defined melting point . It has a molecular formula of C27H31ClN4O4S2 and a molecular weight of 575.14.Applications De Recherche Scientifique
Heterocyclic Carboxamides as Potential Antipsychotic Agents
Research by Norman et al. (1996) explored heterocyclic analogues of 1192U90 for their potential as antipsychotic agents. This study focused on evaluating the binding affinity of these analogues to dopamine D2, serotonin 5-HT2, and 5-HT1a receptors, along with in vivo assessments in mice. The findings highlighted two derivatives with potent in vivo activities, indicating the relevance of heterocyclic carboxamides in antipsychotic drug development Norman, M. H., Navas, F., Thompson, J., & Rigdon, G. (1996). Journal of medicinal chemistry.
Synthesis and Pharmacological Activities of Tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline Derivatives
Zaki et al. (2017) described the synthesis of new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline compounds and their pyrimidine derivatives. These molecules were characterized for their structural properties, setting the stage for future investigations into their pharmacological activities. Such studies underscore the utility of complex heterocyclic structures in medicinal chemistry research Zaki, R., Radwan, S. M., & El-Dean, A. (2017). Journal of The Chinese Chemical Society.
Mécanisme D'action
Target of Action
The primary target of the compound 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is the Peroxisome proliferator-activated receptor delta (PPARδ) . PPARδ is a nuclear receptor that plays a crucial role in regulating cellular metabolism, including lipid metabolism, glucose homeostasis, and inflammation .
Mode of Action
The compound interacts with its target, PPARδ, by binding to it .
Biochemical Pathways
The interaction of this compound with PPARδ affects the regulation of genes involved in lipid metabolism, glucose homeostasis, and inflammation .
Pharmacokinetics
The compound’s bioavailability is likely to be influenced by factors such as absorption, distribution, metabolism, and excretion .
Result of Action
Its interaction with pparδ is likely to result in changes in the regulation of genes involved in lipid metabolism, glucose homeostasis, and inflammation .
Propriétés
IUPAC Name |
2-[[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O4S2.ClH/c1-28-12-11-20-21(15-28)34-25(22(20)23(26)30)27-24(31)17-6-8-19(9-7-17)35(32,33)29-13-10-16-4-2-3-5-18(16)14-29;/h2-9H,10-15H2,1H3,(H2,26,30)(H,27,31);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPUYOAJNPZHMNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.